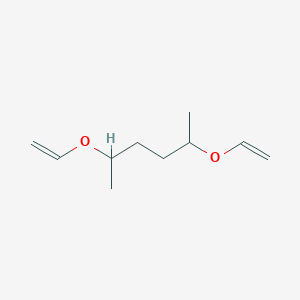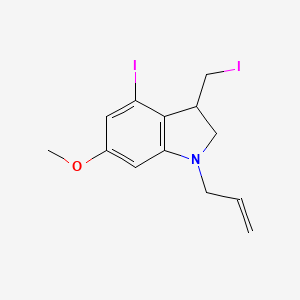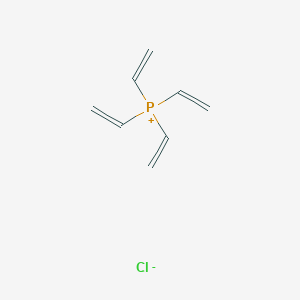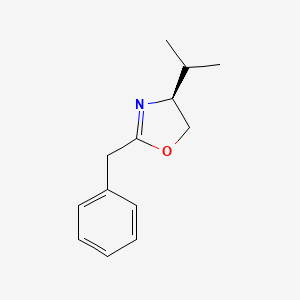![molecular formula C24H26F8O2 B15162370 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane CAS No. 163036-62-2](/img/structure/B15162370.png)
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane is a fluorinated organic compound with the molecular formula C24H26F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a phenyl ring, which are further connected to an octane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane typically involves the reaction of 1,1,2,2-tetrafluoroethanol with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include multiple steps, such as purification and isolation, to ensure the final product meets the required specifications. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The phenyl rings in the compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with similar chemical properties.
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: A related compound with a different functional group.
Uniqueness
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its octane backbone and multiple fluorinated groups make it particularly valuable in applications requiring high stability and resistance to degradation.
Propriétés
Numéro CAS |
163036-62-2 |
|---|---|
Formule moléculaire |
C24H26F8O2 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octan-2-yl]benzene |
InChI |
InChI=1S/C24H26F8O2/c1-3-4-5-6-15-22(2,16-7-11-18(12-8-16)33-23(29,30)20(25)26)17-9-13-19(14-10-17)34-24(31,32)21(27)28/h7-14,20-21H,3-6,15H2,1-2H3 |
Clé InChI |
KTMXXSYEAKUNCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)


![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
